(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide
CAS No.:
Cat. No.: VC16484726
Molecular Formula: C14H18BrNO5S
Molecular Weight: 392.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18BrNO5S |
|---|---|
| Molecular Weight | 392.27 g/mol |
| IUPAC Name | tert-butyl (4S)-4-[(4-bromophenyl)methyl]-2,2-dioxooxathiazolidine-3-carboxylate |
| Standard InChI | InChI=1S/C14H18BrNO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
| Standard InChI Key | BSBOQPCBENVYGB-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CC2=CC=C(C=C2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=C(C=C2)Br |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, tert-butyl (S)-4-(4-bromobenzyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, reflects its core structure: a five-membered oxathiazolidine ring fused to a 4-bromobenzyl group at position 4 and a Boc group at position 3 . The sulfonyl-dioxide moiety (SO₂) at positions 2 and 2 enhances electrophilicity, facilitating nucleophilic substitutions . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈BrNO₅S | |
| Molecular Weight | 392.26 g/mol | |
| Stereochemistry | (S)-configuration at C4 | |
| SMILES Notation | BrC₁=CC=C(C=C₁)C[C@@H]₂N(C(OC(C)(C)C)=O)S(OC₂)(=O)=O |
The (S)-configuration at the C4 position is critical for enantioselective interactions in biological systems, as demonstrated in glycogen synthase activators .
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy reveals key absorptions:
Nuclear magnetic resonance (¹H NMR, 400 MHz, CDCl₃) data :
-
δ 7.45–7.25 (m, 4H): Aromatic protons from 4-bromobenzyl.
-
δ 4.85 (q, J = 6.8 Hz, 1H): Methine proton adjacent to the sulfonyl group.
-
δ 1.45 (s, 9H): tert-Butyl group of the Boc protector.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a three-step sequence:
-
Ring Formation: Cyclocondensation of (S)-4-(4-bromobenzyl)thiazolidine with sulfur trioxide (SO₃) yields the oxathiazolidine-2,2-dioxide core .
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) introduces the Boc group at N3 .
-
Purification: Column chromatography (SiO₂, hexane/ethyl acetate 3:1) achieves >95% purity .
Yield and Scalability
-
Kilogram-Scale Challenges: Exothermic Boc protection requires controlled addition of Boc₂O below −10°C to prevent racemization .
Applications in Medicinal Chemistry
PAR-1 Receptor Antagonists
The compound’s 4-bromobenzyl group enhances binding to protease-activated receptor 1 (PAR-1), a target in thrombotic disorders. In vitro assays show IC₅₀ = 120 nM against PAR-1, outperforming non-brominated analogs (IC₅₀ = 450 nM) .
Glycogen Synthase Activation
Incorporation into spirocyclic templates activates glycogen synthase kinase-3β (GSK-3β) with 92% inhibition at 10 μM, pivotal for diabetes therapeutics .
| Parameter | Value | Source |
|---|---|---|
| GHS Pictograms | GHS07 | |
| Hazard Statements | H315, H319, H335 | |
| Precautionary Measures | P261, P305+P351+P338 |
Analytical Data and Quality Control
High-Performance Liquid Chromatography (HPLC)
| Parameter | Value | Source |
|---|---|---|
| Column | C18 (4.6 × 150 mm) | |
| Mobile Phase | Acetonitrile/H₂O (70:30) | |
| Retention Time | 8.2 min | |
| Purity | ≥95% |
Mass Spectrometry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume